molecular formula C9H19BrZn B1602271 n-Nonylzinc bromide CAS No. 626207-32-7

n-Nonylzinc bromide

Cat. No. B1602271
CAS RN: 626207-32-7
M. Wt: 272.5 g/mol
InChI Key: OXSAWWPTOCNGOR-UHFFFAOYSA-M
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Description

N-Nonylzinc bromide is a chemical compound with the CAS Number: 626207-32-7 . It is also known as nonylzinc (II) bromide . It is typically stored at temperatures between 28 C .


Synthesis Analysis

While specific synthesis methods for n-Nonylzinc bromide were not found in the search results, the general approach to designing synthesis of organic compounds is known as retrosynthetic analysis . This involves considering the target compound and identifying an immediate precursor that can be converted to the target compound using a known reaction .


Molecular Structure Analysis

The molecular formula of n-Nonylzinc bromide is C9H19BrZn . The Inchi Code is 1S/C9H19.BrH.Zn/c1-3-5-7-9-8-6-4-2;;/h1,3-9H2,2H3;1H;/q;;+1/p-1 . The molecular weight is 272.54 .


Physical And Chemical Properties Analysis

N-Nonylzinc bromide is sensitive to air . The exposure limit is defined by ACGIH as TWA 50 ppm; STEL 100 ppm (Skin), by OSHA as TWA 200 ppm (590 mg/m3), and by NIOSH as IDLH 2000 ppm; TWA 200 ppm (590 mg/m3); STEL 250 ppm (735 mg/m3) .

Scientific Research Applications

Nanotechnology

Lastly, n-Nonylzinc bromide is instrumental in the field of nanotechnology, particularly in the synthesis of zinc oxide nanoparticles . These nanoparticles have a wide range of applications, from antibacterial agents to drug delivery systems, due to their unique physicochemical properties .

Safety and Hazards

N-Nonylzinc bromide is classified as a hazard class 4.3 . It is highly flammable and harmful if swallowed . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is also suspected of causing cancer .

Future Directions

While specific future directions for n-Nonylzinc bromide were not found in the search results, zinc-based batteries, which could potentially utilize zinc compounds like n-Nonylzinc bromide, are gaining attention as an ideal option for various applications requiring high-capacity batteries . Future research directions are provided to design commercial Zn–air batteries .

Mechanism of Action

Mode of Action

The bromide ion might also interact with other molecules in the reaction .

Biochemical Pathways

The biochemical pathways affected by n-Nonylzinc bromide are not well-studied. Given the complexity of biochemical networks, it’s likely that this compound could influence multiple pathways. Without specific studies, it’s challenging to summarize the affected pathways and their downstream effects .

Result of Action

It’s likely that it has various effects depending on the specific reaction and environment .

properties

IUPAC Name

bromozinc(1+);nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19.BrH.Zn/c1-3-5-7-9-8-6-4-2;;/h1,3-9H2,2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSAWWPTOCNGOR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[CH2-].[Zn+]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19BrZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Nonylzinc bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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